![molecular formula C15H13FN2O2S B2727989 1-(3-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole CAS No. 886923-27-9](/img/structure/B2727989.png)
1-(3-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole
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Overview
Description
The compound “1-(3-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole” is a complex organic molecule that contains several functional groups, including a fluorobenzyl group, a methylsulfonyl group, and a benzo[d]imidazole group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The benzo[d]imidazole group is a fused ring system that is part of many biologically active compounds .Chemical Reactions Analysis
Imidazole derivatives are known to participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and their reactivity can be influenced by the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity .Scientific Research Applications
- Application : Researchers have synthesized high-luminescence D-A type imidazole derivatives (such as TPABM and TPAFM) that act as Fe3+ fluorescent probes. These probes not only quench their original emission upon Fe3+ binding but also produce a new emission peak in the red-shifted direction. The fluorescence color changes from deep-blue to green due to coordination between the molecular imidazole ring and Fe3+ in a 1:1 ratio. This property makes them suitable for sensing Fe3+ ions in real water samples and even for creating rewritable paper using filter paper soaked with these probe molecules .
- Application : By using filter paper soaked with the probe molecules as writing paper, Fe3+ aqueous solution as ink, and NaF aqueous solution as an eraser, researchers achieved a cycle of fluorescence writing and erasing under UV-irradiation. This innovative application combines fluorescence sensing with practical utility, making it an exciting area of research .
- Application : Researchers have adapted the Debus–Radziszewski imidazole synthesis to directly yield long-chain imidazolium ionic liquids. These ionic liquids, including imidazolium acetate derivatives, find applications in various fields, such as catalysis, separation processes, and electrochemistry .
- Application : Researchers explore the potential of this compound in developing novel drugs. By modifying the imidazole scaffold, they can target specific biological pathways, receptors, or enzymes. Investigating its interactions with proteins and enzymes may lead to therapeutic applications .
- Application : Researchers study the coordination behavior of this compound with various metal ions (not limited to Fe3+). Understanding these interactions helps design new metal-organic frameworks (MOFs), catalysts, and functional materials .
- Application : Researchers investigate the absorption and emission spectra, quantum yields, and excited-state lifetimes of this compound. These properties are relevant for applications in optoelectronics, light-emitting devices, and photovoltaics .
Fluorescent Probes and Sensors
Rewritable Paper
Ionic Liquids
Medicinal Chemistry
Coordination Chemistry
Photophysical Properties
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-2-methylsulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S/c1-21(19,20)15-17-13-7-2-3-8-14(13)18(15)10-11-5-4-6-12(16)9-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAUVWBAJMRSPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole |
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